Guaiacylglycerol

Descripción

Chemical Structure and Nomenclature

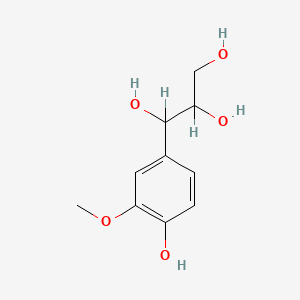

This compound is an aromatic alcohol compound with the molecular formula C₁₀H₁₄O₅ and a molecular weight of 214.21 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol, which accurately describes its structural composition. Alternative nomenclature includes alpha-guaiacylglycerol and 4-(1,2,3-trihydroxypropyl)-2-methoxyphenol, reflecting different approaches to naming this complex molecule.

The compound is characterized by a guaiacyl core featuring a benzene ring with both hydroxyl and methoxy substituents, combined with an alpha-glyceryl substituent positioned para to the aromatic hydroxy group. This structural arrangement classifies this compound as both an aromatic alcohol and a tetrol, while also placing it within the broader category of guaiacols. The molecule functionally relates to glycerol, sharing the three-carbon chain with multiple hydroxyl groups that defines the glycerol backbone.

This compound exhibits stereochemical complexity due to the presence of two asymmetric carbon centers at specific positions within its side chain. This stereochemical nature results in the theoretical existence of four different stereoisomers, which has important implications for both its biological activity and analytical characterization. The stereoisomeric forms include both erythro and threo configurations, each contributing to the compound's diverse biological properties.

Table 1: Physical and Chemical Properties of this compound

Historical Context and Discovery

The systematic study of this compound has developed alongside advances in lignin chemistry and natural product isolation techniques. The compound's identification and characterization have been closely linked to research efforts aimed at understanding the complex structure and composition of plant cell walls, particularly the lignin component that provides structural support to woody tissues.

Early research into this compound was facilitated by the development of analytical techniques capable of separating and identifying stereoisomeric forms of phenolic compounds. The establishment of capillary electrophoresis methods using hydroxypropyl-beta-cyclodextrin as a chiral selector represents a significant advancement in the analytical characterization of this compound. These methodological developments have enabled baseline separation of the four diastereomers of this compound in less than ten minutes under optimized conditions.

The compound's importance in lignin chemistry has been recognized through extensive model compound studies, where this compound serves as a representative structure for understanding larger lignin polymer behavior. Research has demonstrated that this compound can be effectively utilized in studies examining the relationship between partial structures in lignin and the yield of aromatic aldehydes during oxidative degradation processes.

Natural Occurrence and Distribution

This compound demonstrates a widespread natural distribution across multiple plant families, with documented occurrences in several botanically diverse species. The compound has been specifically reported in Soymida febrifuga, a member of the mahogany family known for its medicinal properties. In this species, this compound has been isolated as part of comprehensive phytochemical investigations that have identified numerous bioactive compounds.

The compound also occurs naturally in Tarenna species, where it has been found alongside other mixed lignan-neolignans. In Tarenna attenuata, this compound appears as part of a complex mixture of phenolic compounds, including six new mixed lignan-neolignans and twenty known compounds isolated from the whole plant. This occurrence pattern suggests that this compound plays a significant role in the secondary metabolite profile of this plant family.

Hydnocarpus annamensis represents another important natural source of this compound, where the compound exists in multiple stereoisomeric forms. The presence of this compound in this species has been particularly valuable for analytical method development, as researchers have successfully demonstrated the separation of all four diastereomers using advanced chromatographic techniques.

Table 2: Natural Sources and Plant Distribution of this compound

| Plant Species | Family | Plant Part | Reference |

|---|---|---|---|

| Soymida febrifuga | Meliaceae | Not specified | |

| Tarenna attenuata | Rubiaceae | Whole plant | |

| Hydnocarpus annamensis | Achariaceae | Not specified |

The distribution pattern of this compound across these taxonomically diverse plant families suggests that the compound may serve important physiological functions related to lignin biosynthesis and cell wall formation. The consistent presence of this compound in woody and semi-woody plant species supports its fundamental role in providing structural integrity to plant tissues through its incorporation into lignin polymers.

Significance in Plant Biochemistry

This compound occupies a central position in plant biochemistry as a crucial component of lignin biosynthesis pathways. The compound serves as a model structure for understanding the complex mechanisms involved in monolignol formation and subsequent polymerization into lignin. Research has demonstrated that this compound represents an important intermediate in the biosynthetic pathway leading to guaiacyl units, which constitute one of the major building blocks of lignin in dicotyledonous plants.

The biochemical significance of this compound extends to its role in oxidative degradation processes that are fundamental to lignin chemistry. Studies have shown that the compound can undergo alkaline nitrobenzene oxidation to produce vanillin, a reaction that has both analytical and industrial importance. This oxidative conversion involves complex reaction pathways that include the formation of enol ether intermediates, demonstrating the compound's versatility in biochemical transformations.

Enzyme systems capable of degrading this compound have been identified and characterized, providing insights into the biological mechanisms responsible for lignin breakdown. Bacterial strains such as SG61-1L have been isolated that can rapidly degrade all stereoisomers of this compound-related structures, indicating the existence of specialized enzymatic machinery for processing these compounds. The identification of dehydrogenase enzymes capable of oxidizing this compound represents a significant advancement in understanding bacterial lignin degradation pathways.

The compound's biochemical importance is further emphasized by its relationship to the metabolic grid concept in monolignol biosynthesis. This theoretical framework suggests that this compound participates in interconnected biochemical pathways that allow for flexible routing of metabolic intermediates toward different lignin subunit types. The existence of such metabolic flexibility provides plants with the ability to modulate lignin composition in response to developmental and environmental cues.

Propiedades

Número CAS |

1208-42-0 |

|---|---|

Fórmula molecular |

C10H14O5 |

Peso molecular |

214.21 g/mol |

Nombre IUPAC |

1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3 |

Clave InChI |

LSKFUSLVUZISST-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C(C(CO)O)O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Transformations and Catalysis

Guaiacylglycerol serves as a model compound for studying the cleavage of β-O-4 linkages in lignin. Recent studies have demonstrated its utility in catalytic oxidative transformations. For instance, research involving ruthenium-catalyzed oxidative cleavage of guaiacyl glycerol-β-guaiacyl ether has shown promising yields of valuable products such as guaiacol, vanillin, and vanillic acid under specific conditions (160 °C with 20% oxygen) .

Table 1: Yields of Products from Guaiacyl Glycerol-β-Guaiacyl Ether Transformation

| Catalyst | Guaiacol Yield (%) | Vanillin Yield (%) | Vanillic Acid Yield (%) |

|---|---|---|---|

| Ru/Al2O3 | 28 | 11 | 11 |

| Ag/Al2O3 | 27 | 10 | 9 |

| Cu/Al2O3 | 15 | 7 | 8 |

This table illustrates the effectiveness of different catalysts in producing key aromatic compounds from this compound derivatives.

Pyrolysis Studies

The thermal degradation of this compound has been extensively studied through pyrolysis methods. Analytical pyrolysis pathways indicate that guaiacol is the primary product at lower temperatures (200-300 °C), while more complex phenolic compounds emerge at higher temperatures (600 °C) .

Table 2: Pyrolytic Products of Guaiacyl Glycerol-β-Guaiacyl Ether at Various Temperatures

| Temperature (°C) | Main Products |

|---|---|

| 200 | Guaiacol |

| 300 | Guaiacol, 2-Methoxybenzaldehyde |

| 500 | Guaiacol, Vanillin, Catechol |

| 600 | Phenols, Hydroxybenzaldehydes |

This data highlights the transformation of this compound under varying thermal conditions and its potential for generating valuable chemical feedstocks.

Biodegradation Studies

This compound is also significant in environmental microbiology. Certain bacterial strains have been identified that can rapidly degrade this compound-β-guaiacyl ether, making it a candidate for bioremediation efforts . The degradation pathways involve the conversion of this compound into simpler phenolic compounds that can be further metabolized by microorganisms.

Table 3: Bacterial Degradation Pathways of this compound

| Bacterial Strain | Substrate Used | Products Identified |

|---|---|---|

| SG61-1L | This compound | Guaiacol, Vanillin |

| SG61-1L | Vanillin | Vanillic Acid |

This table summarizes the capabilities of specific bacterial strains in utilizing this compound as a carbon source and their metabolic outputs.

Material Science Applications

In materials science, this compound is being explored as a bio-based building block for synthesizing polymers and composites. Its phenolic structure allows it to participate in polymerization reactions, leading to the development of sustainable materials with desirable mechanical properties.

Análisis De Reacciones Químicas

Pyrolysis Reactions

Guaiacylglycerol undergoes temperature-dependent thermal degradation, producing distinct fragments via bond cleavage (Cβ–O homolysis, Cβ–O concerted decomposition). Key findings from Py-GC/MS studies include:

Table 1: Pyrolytic Products of this compound at Different Temperatures

| Temperature (°C) | Major Products (% Relative Abundance) | Reaction Pathway |

|---|---|---|

| 200–300 | Guaiacol (92–100%) | Cβ–O homolysis |

| 500 | Guaiacol (58%), 2-Methoxybenzaldehyde (22%), 2-Hydroxybenzaldehyde (15%) | Cβ–O homolysis + secondary cracking |

| 600–800 | Phenol (34%), Catechol (28%), Cresols (18%) | Secondary decomposition of primary products |

At low temperatures (200–300°C), Cβ–O homolysis dominates, yielding guaiacol as the primary product . Above 500°C, secondary cracking generates phenolic aldehydes and smaller aromatic compounds .

Oxidative Cleavage

Catalytic oxidation of this compound-β-guaiacyl ether (GGGE) highlights its potential for value-added chemical production:

Ru-Catalyzed Oxidation (160°C, 20 h) :

-

Products : Vanillin (32%), Guaiacol (27%), Vanillic acid (12%).

-

Mechanism : Ru/Al₂O₃ facilitates β-O-4 bond cleavage, followed by oxidation of intermediates.

Oxidative Conditions Comparison :

| Catalyst | Conversion (%) | Vanillin Yield (%) | Guaiacol Yield (%) |

|---|---|---|---|

| Ru/Al₂O₃ | >99 | 32 | 27 |

| No Catalyst | 58 | 6 | 3 |

Enzymatic Degradation

Laccase-mediator systems (LMS) enhance β-O-4 bond cleavage efficiency:

Table 2: Laccase-Mediated Degradation of GGGE

| Mediator | Half-Life (h) | β-O-4 Cleavage Rate (μM/min) |

|---|---|---|

| None | 7.2 | 0.12 |

| ABTS | 6.3 | 0.18 |

| Syringaldehyde (SA) | 3.9 | 0.31 |

| Methyl Syringate (MS) | 3.5 | 0.41 |

Syringyl mediators like methyl syringate accelerate degradation by forming π–π stacking complexes with guaiacyl subunits, improving electron transfer .

Hydrolysis and Functionalization

-

Hydrolysis : Under acidic conditions, this compound undergoes C–O bond scission to form guaiacol and glyceraldehyde derivatives .

-

Esterification : Reacts with acetic anhydride to form acetylated derivatives, enhancing solubility for NMR analysis .

Comparative Reactivity in Lignin Context

This compound’s β-O-4 linkage is critical in lignin depolymerization. Key comparisons:

| Property | This compound | Syringyl Analogues |

|---|---|---|

| β-O-4 Bond Stability | Moderate | Lower |

| Oxidative Susceptibility | High | Very High |

| Thermal Decomposition | 200–800°C | 150–600°C |

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Key Findings :

- Hydroxylation vs. Methoxylation : this compound’s hydroxyl-rich side chain enhances hydrophilicity and enzymatic hydrolysis compared to dihydroconiferyl alcohol, which lacks hydroxylation .

- Stereoisomerism : Unlike syringoylglycerol, this compound’s erythro and threo isomers exhibit distinct metabolic fates. For example, threo-7-O-butylthis compound was isolated from A. pinnata with confirmed stereochemistry via NMR .

Table 2: Bioactivity and Degradation Pathways

Key Findings :

- Proangiogenic Potency : Synthetic 8-O-4′-coniferyl ether isomers of this compound show stereospecific bioactivity, with 8S-configured isomers being 2–3× more potent than their enantiomers .

- Microbial Degradation: this compound-β-aryl ether is cleaved via Cα–Cβ bond cleavage by Pseudomonas cepacia and Dichomitus squalens, yielding vanillic acid—a precursor for bioproducts . Non-phenolic analogs (e.g., methyl ferulate) resist such degradation .

Métodos De Preparación

Starting Materials and Initial Acetylation

The primary synthesis route begins with guaiacol (2-methoxyphenol), a commercially available lignin-derived monomer. In the first step, guaiacol undergoes Friedel-Crafts acetylation using polyphosphoric acid (PPA) as a catalyst to produce 4-acetylguaiacol. This reaction involves mixing guaiacol with PPA at 100°C for 15 minutes, followed by extraction with diethyl ether and recrystallization from ethanol, yielding 40.5% of the acetylated product. The acetyl group directs subsequent bromination to the α-position, critical for forming the β-O-4 linkage.

Bromoacetylation and Condensation Reactions

4-Acetylguaiacol is brominated at the α-carbon using copper(II) bromide in acetic acid, yielding 4-(α-bromoacetyl)-guaiacol. This intermediate reacts with guaiacol sodium—generated by treating guaiacol with sodium in ethanol—in dry dimethylformamide (DMF) to form 4-(α-(2-methoxyphenoxy)-acetyl)-guaiacol. The condensation step achieves a 60–70% yield, with purity confirmed by thin-layer chromatography (TLC). The bromoacetyl group’s electrophilicity facilitates nucleophilic substitution by the guaiacol alkoxide, forming the ether bond.

A subsequent aldol condensation with formaldehyde introduces a hydroxymethyl group at the β-position, producing 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol. This step requires careful pH control to prevent over-condensation, with yields averaging 55–65%.

Reduction and Final Product Formation

The ketone group in the aldol adduct is reduced to a secondary alcohol using sodium borohydride in alkaline conditions. This reduction proceeds quantitatively under nitrogen atmosphere, followed by acidification and purification via column chromatography to yield guaiacylglycerol as a white solid. The five-step synthesis culminates in an overall yield of 11.5%, with each step’s efficiency outlined in Table 1.

Table 1. Summary of this compound Synthesis Steps and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetylation | PPA, 100°C, 15 min | 40.5 |

| 2 | Bromination | CuBr₂, acetic acid | 68.2 |

| 3 | Condensation | Guaiacol sodium, DMF | 62.4 |

| 4 | Aldol Addition | Formaldehyde, NaOH | 58.9 |

| 5 | Reduction | NaBH₄, NaOH, N₂ atmosphere | 60.1 |

| Overall Yield | — | — | 11.5 |

Characterization Techniques

NMR Spectroscopy

Structural elucidation of this compound relies on ¹H NMR and two-dimensional heteronuclear single-quantum coherence (HSQC) spectroscopy. Key spectral features include:

-

A singlet at δ 3.75–3.71 ppm for the methoxy groups.

-

Doublets of doublets between δ 6.68–7.76 ppm for aromatic protons.

-

A triplet at δ 4.62 ppm (J = 5.0 Hz) for the glycerol β-proton.

HSQC correlations confirm connectivity between the guaiacyl units and the glycerol moiety, with cross-peaks linking Cβ-H to the ether oxygen.

Thermogravimetric Analysis

TGA reveals this compound’s thermal stability, with decomposition initiating at 221°C and peaking at 293°C. The residual char at 900°C accounts for 10.83% of the initial mass, consistent with lignin’s propensity for carbonization. This data informs pyrolysis studies, where temperatures above 300°C drive Cβ-O bond cleavage.

Optimization of Reaction Conditions

Reaction efficiency hinges on:

-

Catalyst Selection : Polyphosphoric acid outperforms conventional Lewis acids in acetylation due to its dual role as solvent and catalyst.

-

Solvent Purity : Anhydrous DMF is critical for minimizing hydrolysis during condensation.

-

Temperature Control : Bromination at 0°C prevents di-bromination, while aldol condensation at 45°C balances reactivity and selectivity.

Challenges and Alternative Approaches

The low overall yield (11.5%) stems from cumulative losses across five steps, particularly during recrystallization and column chromatography. Alternative routes, such as starting from acetovanillone, have been reported but lack detailed protocols . Enzymatic synthesis using laccases or peroxidases remains unexplored but could offer greener alternatives.

Q & A

Basic: What methods are recommended for isolating guaiacylglycerol from plant-derived lignin?

Answer:

this compound and its derivatives are typically isolated using solvent extraction followed by chromatographic separation. For example, ethanol (95%) or methanol extracts of plant materials (e.g., Spatholobus suberectus or Acanthopanax species) are fractionated via column chromatography with silica gel or Sephadex LH-20. Subsequent purification employs preparative HPLC or TLC. Structural validation uses spectroscopic techniques:

- NMR : -NMR and -NMR to identify aromatic protons, glycosidic linkages, and stereochemistry (e.g., distinguishing erythro and threo isomers) .

- Mass spectrometry : ESI-MS or Q-TOF-MS to confirm molecular weight and fragmentation patterns .

Advanced: How can pyrolysis-gas chromatography (Py-GC) resolve structural ambiguities in this compound-containing lignin moieties?

Answer:

Py-GC coupled with acetylation effectively identifies this compound units in lignin. For example:

- Model compounds : Acetylated this compound-β-coniferyl ether releases diagnostic pyrolysis products like 3-(4-acetyloxy-3-methoxyphenyl)-propyl acetate, confirming the presence of coniferyl alcohol-end groups .

- Quantitative analysis : Peak intensity ratios (e.g., syringyl/guaiacyl units) differentiate lignin types and reveal within-tree variations in Eucalyptus species .

- Validation : Cross-referencing with thioacidolysis or -NMR ensures accuracy when resolving discrepancies in S/G ratios .

Basic: What experimental design principles ensure reproducibility in this compound-related studies?

Answer:

Key guidelines include:

- Replication : Minimum triplicate runs for analytical assays (e.g., HPLC, NMR) to account for instrumental variability .

- Documentation : Detailed protocols for solvent systems, column specifications, and spectroscopic parameters (e.g., NMR acquisition times) to enable replication .

- Controls : Use of reference lignins (e.g., synthetic dehydrogenation polymers) or commercially available this compound derivatives (e.g., this compound-8-O-β-glucopyranoside) as benchmarks .

Advanced: How do molecular docking studies elucidate this compound derivatives' bioactivity against Helicobacter pylori?

Answer:

Computational approaches reveal binding mechanisms:

- Target selection : Docking this compound derivatives (e.g., compound 5 from Sambucus williamsii) into H. pylori urease active sites (PDB: 4HL0) identifies hydrogen bonds with residues like Asp633 and Lys169 .

- Validation : Correlation between docking scores (e.g., binding energy ≤ -8.5 kcal/mol) and experimental MIC values (3.13–6.25 μM) confirms inhibitory potency .

- Limitations : False positives are mitigated by cross-validating with in vitro assays (e.g., urease inhibition kinetics) .

Advanced: How to address contradictions in lignin pyrolysis data involving this compound units?

Answer:

Discrepancies in product yields (e.g., 3-(4-hydroxy-3-methoxyphenyl)-propyl acetate) arise from:

- Sample preparation : Incomplete acetylation or residual moisture alters pyrolysis profiles. Drying samples under vacuum (<0.1 mbar) and using fresh acetic anhydride minimizes errors .

- Instrumental factors : Pyrolyzer temperature gradients (±5°C) affect product distribution. Calibration with certified reference materials (e.g., this compound-β-guaiacyl ether triacetate) standardizes outputs .

Basic: What spectroscopic criteria distinguish erythro- and threo-guaiacylglycerol isomers?

Answer:

- -NMR coupling constants :

- Optical rotation :

Advanced: What enzymatic pathways degrade this compound-β-aryl ether linkages in lignin?

Answer:

- Laccase-mediated cleavage : Coriolus versicolor laccase III oxidizes Cα-OH groups in this compound-β-guaiacyl ether, forming quinone methides that undergo hydrolysis .

- Stereoselectivity : Enzymes preferentially degrade erythro isomers due to spatial compatibility with active sites .

- Analytical validation : Post-reaction analysis via GC-MS detects vanillin and syringaldehyde as breakdown products .

Basic: How to optimize chromatographic separation of this compound glycosides?

Answer:

- Mobile phase : Acetonitrile/water (15:85 v/v) with 0.1% formic acid enhances resolution in reversed-phase HPLC .

- Column choice : C18 columns (5 μm, 250 × 4.6 mm) achieve baseline separation of glucopyranoside derivatives (e.g., this compound-8-O-β-D-glucopyranoside) .

- Detection : UV at 280 nm (aromatic absorption) and ELSD for non-chromophoric analytes .

Advanced: Why do this compound derivatives exhibit variable bioactivity across plant species?

Answer:

- Structural diversity : Glycosylation patterns (e.g., β-D-glucopyranoside vs. β-coniferyl ether) alter solubility and receptor binding .

- Synergistic effects : Co-occurring compounds (e.g., lignans in Sambucus williamsii) modulate activity via allosteric interactions .

- Validation : Comparative metabolomics (LC-MS/MS) and bioassay-guided fractionation isolate bioactive constituents .

Advanced: How to resolve conflicting NMR assignments for this compound stereocenters?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.